molecular formula C14H11ClN2S2 B2435952 N-(4-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine CAS No. 890958-53-9

N-(4-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2435952
CAS No.: 890958-53-9
M. Wt: 306.83
InChI Key: UEUJYBBOQKUBKR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine is a chemical compound for research use only. It is not intended for diagnostic or therapeutic applications. Benzothiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry research, with published studies highlighting their diverse biological activities . Structurally related compounds, particularly those featuring a chlorophenyl substituent, have been investigated as key scaffolds in the synthesis of novel molecules with potential anti-inflammatory and analgesic properties . Some related N -(4-chlorophenyl)benzothiazol-2-amines serve as important precursors or intermediates in organic synthesis and drug discovery efforts . Researchers are exploring this class of compounds for various biochemical applications, which may include targeting enzymes like 5-lipoxygenase (5-LOX) or for potential neuroprotective effects . This product is strictly for laboratory research. Handle with appropriate precautions.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S2/c1-18-11-3-2-4-12-13(11)17-14(19-12)16-10-7-5-9(15)6-8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUJYBBOQKUBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine typically involves the reaction of 4-chloroaniline with 4-(methylthio)benzo[d]thiazole-2-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Iron powder, hydrochloric acid

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure characterized by a benzothiazole core with a chlorophenyl and methylthio substituent. Its synthesis typically involves the reaction of 4-chloroaniline with 4-(methylthio)benzo[d]thiazole-2-carbonyl chloride under basic conditions, often using organic solvents like dichloromethane or chloroform, and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Medicinal Chemistry

N-(4-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine has been investigated for its potential as a therapeutic agent due to its promising biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of benzothiazole compounds exhibit significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve the inhibition of essential bacterial enzymes .
  • Anticancer Properties : The compound has been evaluated for its anticancer activity against human breast adenocarcinoma cell lines (MCF7). Research indicates that it may inhibit cancer cell proliferation through specific molecular interactions .

The compound's biological activities extend beyond antimicrobial and anticancer properties:

  • Enzyme Inhibition : this compound has been studied for its ability to inhibit enzymes involved in various biochemical pathways. This makes it a candidate for further exploration as an enzyme modulator in therapeutic applications.
  • Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions of this compound with specific biological targets, aiding in the design of more effective derivatives .

Antimicrobial Activity

In a comparative study of antimicrobial efficacy, this compound demonstrated notable inhibition zones against several pathogens:

CompoundBacterial StrainInhibition Zone (mm)
This CompoundStaphylococcus aureus20-25
Similar Benzothiazole DerivativeEscherichia coli15-20
Similar Benzothiazole DerivativeBacillus subtilis20-25

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Research evaluating the anticancer activity of this compound revealed that it effectively inhibited cell growth in MCF7 cancer cell lines. The study employed the Sulforhodamine B assay to quantify cell viability post-treatment, demonstrating that this compound could serve as a potential lead in cancer drug development .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole: A parent compound with a similar structure but lacking the 4-chlorophenyl and methylthio groups.

    4-chlorophenyl derivatives: Compounds with a 4-chlorophenyl group attached to different heterocycles.

    Methylthio derivatives: Compounds with a methylthio group attached to various aromatic systems.

Uniqueness

N-(4-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine is unique due to the combination of the 4-chlorophenyl and methylthio groups on the benzo[d]thiazole scaffold, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(4-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by the presence of a benzothiazole core, which is known for its diverse biological activities. The compound's structure can be represented as follows:

  • Chemical Formula : C11_{11}H10_{10}ClN1_{1}S2_{2}
  • Molecular Weight : 245.82 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloroaniline with 4-(methylthio)benzo[d]thiazole-2-carbonyl chloride under basic conditions, commonly using solvents like dichloromethane or chloroform with triethylamine as a base .

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms that may involve the modulation of specific signaling pathways related to cell growth and apoptosis .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)15.3Cell cycle arrest
A549 (Lung)10.8Inhibition of migration

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with various molecular targets, including enzymes and receptors involved in cell signaling and proliferation. For instance, it has been shown to inhibit certain kinases that play critical roles in cancer cell survival and growth .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against both Gram-positive and Gram-negative bacteria, revealing significant inhibition at low concentrations .
  • Cancer Cell Studies : In vitro assays demonstrated that treatment with this compound resulted in reduced viability in several cancer cell lines, with specific emphasis on apoptosis induction mechanisms .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of the compound to various biological targets, providing insights into its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine, and how are reaction conditions optimized?

  • The compound is typically synthesized via cyclization reactions. A common method involves reacting 4-chloroaniline derivatives with thiazole precursors under basic conditions (e.g., pyridine or potassium carbonate in DMF). For example, sulfonyl chloride intermediates can be coupled with thiazol-2-amine derivatives in pyridine at room temperature for 4 days, followed by neutralization and recrystallization . Optimization focuses on solvent choice (e.g., DMF for solubility), temperature control (room temperature vs. heating), and purification techniques (column chromatography or recrystallization) to improve yields (65–79% reported) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1616 cm⁻¹, NH stretch at ~3126–3433 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms structural integrity via chemical shifts (e.g., aromatic protons at δ 7.2–8.2 ppm, NH protons at δ 10.5–10.9 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 366.00 for chlorophenyl derivatives) .
  • X-ray Crystallography : Resolves 3D structure and confirms stereochemistry .

Q. What in vitro biological activities have been reported for this compound?

  • Antimicrobial Activity : Demonstrated efficacy against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria via cell wall disruption (MIC values: 12.5–50 µg/mL) .
  • Anticancer Potential : Cytotoxicity against human cancer cell lines (e.g., IC₅₀ values <10 µM in leukemia cells) linked to kinase inhibition (e.g., aurora kinases) .

Q. How do structural features like the 4-chlorophenyl and methylthio groups influence its bioactivity?

  • The 4-chlorophenyl group enhances lipophilicity and target binding (e.g., π-π stacking with enzyme active sites).
  • The methylthio group modulates electronic effects, improving metabolic stability and membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Discrepancies may arise from variations in assay conditions (e.g., bacterial strain differences) or structural analogs (e.g., para-chloro vs. meta-chloro substitution). Cross-validation using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and comparative SAR studies are recommended .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

  • Substituent Variation : Synthesizing derivatives with substituents like methoxy, nitro, or fluoro groups at the phenyl ring to assess potency shifts .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding modes with targets like FabH enzymes or aurora kinases .
  • QSAR Modeling : Utilizes descriptors (e.g., logP, polar surface area) to correlate chemical features with bioactivity .

Q. What strategies improve synthetic yields and purity for large-scale applications?

  • Continuous Flow Reactors : Enhance reaction efficiency and scalability .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from days to hours) .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or HPLC ensures >95% purity .

Q. How do structural modifications impact pharmacokinetic properties?

  • Halogen Substitution : Chloro or fluoro groups increase metabolic stability but may reduce solubility.
  • Heterocycle Fusion : Adding pyrimidine or quinoline rings enhances target selectivity (e.g., aurora kinase inhibition) .
  • Prodrug Design : Esterification of the amine group improves oral bioavailability (e.g., CYC116 in clinical trials) .

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